JNJ 10329670 is a potent inhibitor of cathepsin S, an enzyme implicated in various pathological processes, including inflammation and cancer. This compound has garnered attention for its potential therapeutic applications, particularly in treating diseases characterized by excessive proteolytic activity. The compound's development has been guided by insights from computer-aided drug design and medicinal chemistry.
JNJ 10329670 is classified as a pyrazole-based compound, specifically designed to inhibit cathepsin S. It falls under the category of small molecule inhibitors, which are crucial in targeting specific enzymes involved in disease progression.
The synthesis of JNJ 10329670 has been explored through various methods. One notable approach involves a cinchona alkaloid-catalyzed enantioselective method, which allows for the efficient formation of the compound with high specificity. The synthesis pathway typically includes several key steps:
This synthetic route not only emphasizes efficiency but also aims for high enantioselectivity, which is critical for biological activity.
The molecular structure of JNJ 10329670 features a pyrazole ring with various substituents that enhance its interaction with cathepsin S. Key structural characteristics include:
The three-dimensional conformation of JNJ 10329670 plays a crucial role in its binding affinity and specificity toward cathepsin S.
The chemical reactions involved in synthesizing JNJ 10329670 primarily revolve around the formation of covalent bonds between the pyrazole core and the functional groups designed for cathepsin S inhibition. Key reactions include:
These reactions are carefully controlled to ensure high yields and purity of the final product.
JNJ 10329670 exerts its pharmacological effects primarily through competitive inhibition of cathepsin S. The mechanism involves:
This mechanism highlights the compound's potential as a therapeutic agent in conditions where cathepsin S activity contributes to disease pathology.
The physical and chemical properties of JNJ 10329670 are crucial for understanding its behavior in biological systems:
These properties are essential for optimizing formulation strategies for potential clinical applications.
JNJ 10329670 has significant scientific applications, particularly in:
The ongoing research surrounding JNJ 10329670 continues to explore its full therapeutic potential across various medical fields.
JNJ 10329670 emerged from Johnson & Johnson’s dedicated immunology and neuroscience discovery teams, leveraging the company’s cross-therapeutic R&D infrastructure. Scientists at J&J Pharmaceutical Research & Development (J&JPRD) systematically explored cathepsin S inhibition as a novel immunosuppressive strategy, aiming to address autoimmune diseases and allergies through targeted modulation of antigen presentation pathways [6] [9]. The program exemplified J&J’s "disease-first" approach, where unmet clinical needs drove target selection and compound optimization. This work occurred within J&J’s collaborative research ecosystem, which historically integrated computational chemistry, in vitro profiling, and translational immunology to de-risk novel mechanisms [2] [7].
Cathepsin S (CatS) was strategically selected as a therapeutic target due to its non-redundant role in MHC class II-mediated antigen presentation. Unlike related proteases, CatS exclusively processes the invariant chain (Ii) in antigen-presenting cells, generating the class II-associated invariant chain peptide (CLIP) required for epitope loading. JNJ 10329670 was engineered as a potent and selective noncovalent inhibitor of human CatS, with a Ki value of 34 nM [3] [6]. The lead optimization prioritized:
Table 1: Key Target Profile of JNJ 10329670
Parameter | Value | Biological Significance |
---|---|---|
Cathepsin S Ki | 34 nM | Sub-nanomolar enzyme affinity |
Invariant Chain IC₅₀ | ~1 μM (B cells/dendritic cells) | Functional blockade of antigen presentation |
Selectivity Ratio | >100× vs. cathepsins L/F/K | Minimized off-target protease effects |
Species Specificity | Human > mouse/dog/monkey/bovine | Relevance to human immunology |
The discovery pipeline employed structure-based drug design initiated with a virtual screen of the J&J compound library against a CatS homology model. This model was built using X-ray coordinates of cathepsin K, incorporating active-site constraints specific to CatS [10]. The DOCK software algorithm prioritized compounds with:
Initial screening yielded two promising chemotypes, with the pyrazolo-pyridine scaffold (exemplified by JNJ 10329670) advancing due to superior ligand efficiency and synthetic tractability. Iterative medicinal chemistry cycles refined this core, guided by binding free energy calculations and chemoinformatic clustering to explore chemical space efficiently [10].
The lead optimization campaign focused on enhancing binding affinity while preserving noncovalent interactions to avoid irreversible enzyme inhibition. Key structural advancements included:
Table 2: Structural Evolution of JNJ 10329670
Structural Feature | Previous Chemotype | JNJ 10329670 Innovation | Impact |
---|---|---|---|
S1' Binding Group | Aliphatic chains | 4-(Trifluoromethyl)phenyl | ↑ Hydrophobic contacts, ↑ potency |
Core Scaffold | Arylpiperazines | Ketobenzimidazole-piperidine | ↑ Metabolic stability, ↑ selectivity |
P3 Substituent | Unsubstituted amides | Methylsulfonyl-pyrazolopyridine | ↓ CYP inhibition, ↑ solubility |
The final structure (C₃₀H₃₄ClF₃N₆O₃S, MW 651.14 g/mol) achieved nanomolar potency through enthalpy-driven binding stabilized by hydrogen bonding with Gly23 and hydrophobic packing in the S2 pocket [4] [8]. Oral bioavailability was confirmed in preclinical models, attributed to balanced lipophilicity (cLogP ≈ 4.1) and moderate plasma protein binding (85-90%) [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7